molecular formula C7H11ClN2O B1407020 2-(Pyridin-4-yloxy)ethanamine hydrochloride CAS No. 1992956-33-8

2-(Pyridin-4-yloxy)ethanamine hydrochloride

Cat. No. B1407020
CAS RN: 1992956-33-8
M. Wt: 174.63 g/mol
InChI Key: PBLAZURNRKKWFW-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)ethanamine hydrochloride, also known as PYE hydrochloride, is a chemical compound used in various scientific experiments across different fields of research and industry. It has a CAS Number of 1992956-33-8 . The molecular weight of this compound is 174.63 .


Molecular Structure Analysis

The linear formula of 2-(Pyridin-4-yloxy)ethanamine hydrochloride is C7 H10 N2 O .HCl . This indicates that the compound consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and one chloride atom.


Physical And Chemical Properties Analysis

The physical form of 2-(Pyridin-4-yloxy)ethanamine hydrochloride is solid . It should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

  • DNA Binding and Cytotoxicity Studies : One application involves the synthesis and characterization of Cu(II) complexes with tridentate ligands, including 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine, which show good DNA binding propensity. These complexes demonstrate minor structural changes in DNA and exhibit low toxicity for different cancer cell lines, suggesting potential in biochemistry and cancer research (Kumar et al., 2012).

  • Chemical Analysis in Pharmaceuticals : Another application is in the chemical analysis of pharmaceuticals, where methods have been established to determine related substances, including N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl) ethyl]ethanamine trihydrochloride, in betahistine hydrochloride tablets (Ron, 2015).

  • Materials Science and Corrosion Inhibition : In the field of materials science, targeted synthesis of cadmium(II) Schiff base complexes, which include ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, has been conducted. These complexes are studied for their corrosion inhibition properties on mild steel, showing potential in corrosion engineering (Das et al., 2017).

  • Catalysis in Organic Synthesis : The compound is also used in catalysis for organic synthesis processes. For instance, palladium(II) complexes of (pyridyl)imine ligands, including 2-((pyridin-2-yl)methyleneamino)ethanol, have been synthesized and utilized as catalysts for the methoxycarbonylation of olefins (Zulu et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with it are H302-H315-H319-H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-pyridin-4-yloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLAZURNRKKWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yloxy)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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